![molecular formula C16H18N2O2S2 B5779005 N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5779005.png)
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea, also known as DMTU, is a chemical compound with a molecular formula of C16H18N2O2S. It is a thiourea derivative that has been widely studied for its potential applications in various scientific research fields.
Applications De Recherche Scientifique
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been studied for its potential applications in various scientific research fields such as antioxidant therapy, neuroprotection, and cancer treatment. It has been shown to possess antioxidant properties that can protect cells from oxidative stress-induced damage. N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has also been shown to have neuroprotective effects by reducing neuronal damage caused by ischemia and traumatic brain injury. In addition, N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been studied as a potential anticancer agent that can induce apoptosis in cancer cells.
Mécanisme D'action
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea is not fully understood, but it is believed to exert its effects through its antioxidant properties. N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative stress-induced damage. It has also been shown to inhibit the activity of enzymes such as xanthine oxidase and nitric oxide synthase, which are involved in the production of reactive oxygen species.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to have various biochemical and physiological effects. It has been shown to reduce lipid peroxidation and protein carbonylation, which are markers of oxidative stress-induced damage. N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has also been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has been shown to improve mitochondrial function and reduce apoptosis in cells.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been shown to have low toxicity and can be used at relatively high concentrations without causing cell damage. However, N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea has some limitations. It has poor solubility in water, which can limit its use in certain experiments. In addition, N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea can interfere with some assays that rely on the production of reactive oxygen species.
Orientations Futures
There are several future directions for further research on N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea. One area of research is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of research is to investigate its potential as an anticancer agent and to develop more potent derivatives of N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea. In addition, further studies are needed to elucidate the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea and to identify its molecular targets.
Méthodes De Synthèse
N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea can be synthesized by reacting 2,4-dimethoxyaniline with 2-(methylthio)benzoyl isothiocyanate in the presence of a base such as triethylamine. The reaction yields N-(2,4-dimethoxyphenyl)-N'-[2-(methylthio)phenyl]thiourea as a white solid that can be purified by recrystallization. The purity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-methylsulfanylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S2/c1-19-11-8-9-12(14(10-11)20-2)17-16(21)18-13-6-4-5-7-15(13)22-3/h4-10H,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIJZIRNVLZQHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=S)NC2=CC=CC=C2SC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24796997 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(2-methylsulfanylphenyl)thiourea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,6-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5778935.png)
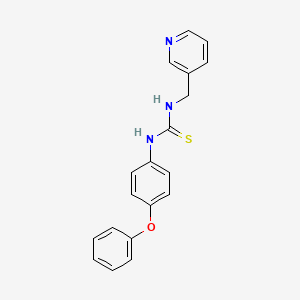
![2-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5778940.png)
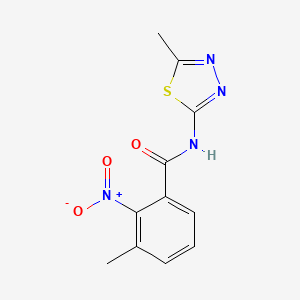
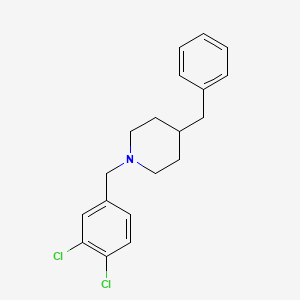
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)
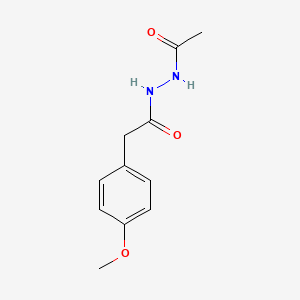
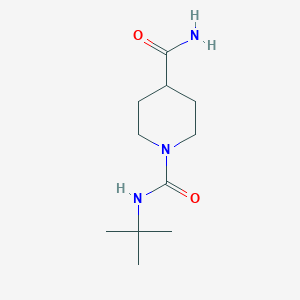
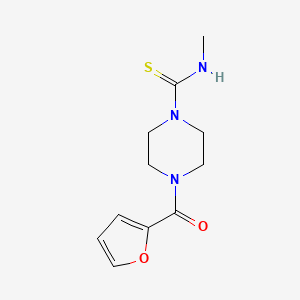
![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)
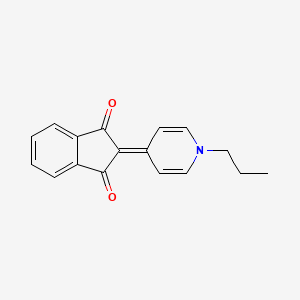
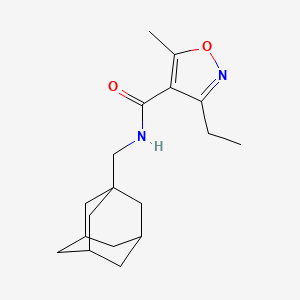

![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)